5,7-dihydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one
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Overview
Description
5,7-Dihydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one is a flavonoid compound known for its diverse biological activities. It is a naturally occurring compound found in various plants and has been studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method includes the use of a base-catalyzed reaction between 5,7-dihydroxy-4H-chromen-4-one and 4-methoxyphenol . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl and methoxy groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various alkylated or acylated derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5,7-dihydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes, thereby protecting cells from oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by modulating signaling pathways such as PI3K/Akt and MAPK.
Comparison with Similar Compounds
Similar Compounds
5,7-Dihydroxy-4H-chromen-4-one: Lacks the methoxyphenoxy group, resulting in different biological activities.
5,7-Dihydroxy-3,6-dimethoxy-3′,4′-methylenedioxyflavone: Contains additional methoxy and methylenedioxy groups, which may enhance its antioxidant properties.
Uniqueness
5,7-Dihydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one is unique due to its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C16H12O6 |
---|---|
Molecular Weight |
300.26 g/mol |
IUPAC Name |
5,7-dihydroxy-3-(4-methoxyphenoxy)chromen-4-one |
InChI |
InChI=1S/C16H12O6/c1-20-10-2-4-11(5-3-10)22-14-8-21-13-7-9(17)6-12(18)15(13)16(14)19/h2-8,17-18H,1H3 |
InChI Key |
CQMQUCXHHMUNAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=COC3=CC(=CC(=C3C2=O)O)O |
Origin of Product |
United States |
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